

Toxicological Profile of Convolamine: A Technical Guide

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Compound of Interest

Compound Name: Convolamine

Cat. No.: B000090

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Executive Summary

Convolamine is a tropane alkaloid naturally occurring in plants of the Convolvulus genus, notably Convolvulus pluricaulis, a herb used in traditional Ayurvedic medicine.[1][2] Recent pharmacological interest has focused on its potent activity as a positive modulator of the Sigma-1 Receptor (S1R), a key protein in cellular stress response and neuroprotection.[1][3][4] This profile synthesizes the available toxicological and pharmacological data for **Convolamine**.

Current data on the specific toxicology of isolated **Convolamine** is limited. The Globally Harmonized System (GHS) classification available is based on computational predictions rather than direct experimental evidence.[5] However, studies on extracts of Convolvulus prostratus, which contains **Convolamine**, suggest a favorable safety profile, with no toxicity observed at high doses.[2] **Convolamine** demonstrates significant neuroprotective and cognitive-enhancing effects at low doses (~1 mg/kg) in preclinical models, indicating a potentially wide therapeutic window.[1][3][4]

This document outlines the known pharmacodynamics of **Convolamine**, its mechanism of action at the S1R, and provides standardized protocols for essential toxicological assays required to formally establish a comprehensive safety profile for future drug development.

Regulatory and Preclinical Safety Data

Direct experimental data on the acute toxicity, genotoxicity, or carcinogenicity of purified **Convolamine** is not extensively available in published literature. The primary available information is a predicted classification and data from studies on whole-plant extracts.

GHS Hazard Classification (Predicted)

The following classification for **Convolamine** is provided by the ECHA C&L Inventory based on notifications, but it is crucial to note this is a computed and not experimentally verified profile.

Hazard Class	Hazard Statement	Pictogram
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed	Danger
Acute Toxicity, Inhalation (Category 3)	H331: Toxic if inhaled	Danger

Source: PubChem CID 420422[5]

Safety Data from Herbal Extracts

Studies on the extracts of *Convolvulus prostratus*, a plant containing **Convolamine**, provide some indication of its safety. An extract of the herb did not exhibit any signs of toxicity in mice at doses up to 2000 mg/kg, suggesting a low level of acute toxicity for its constituent compounds in this formulation.[2]

Pharmacodynamics and Mechanism of Action

Convolamine's primary mechanism of action is as a positive allosteric modulator of the Sigma-1 Receptor (S1R).[3][4] It also exhibits activity at several other receptors at higher concentrations.

Primary Activity: Sigma-1 Receptor (S1R) Modulation

Convolamine enhances the activity of the S1R without directly binding to the agonist/antagonist site.[1][3] It functions by shifting the IC50 value of S1R agonists to lower values.[3][4] This modulation restores cellular and behavioral deficits in preclinical models of neurodegenerative diseases like Wolfram syndrome and Alzheimer's disease.[1][4] The positive

modulatory effect of **Convolamine** on the S1R agonist PRE-084 was observed with an IC50 of 289 nM.^[6]

The diagram below illustrates the proposed mechanism of **Convolamine** at the Sigma-1 Receptor.

Mechanism of **Convolamine** as a positive S1R modulator.

Other Receptor Interactions

In vitro pharmacological screening revealed that **Convolamine** interacts with other receptors, though with less pronounced activity compared to its S1R modulation.

Receptor/Channel	Effect	Concentration
Cannabinoid Receptor 2 (CB2)	Inhibition	0.1 or 1 µM
Voltage-gated K ⁺ (Kv) Channels	Inhibition	0.1 or 1 µM
5-HT ₃ Receptor	Inhibition	0.1 or 1 µM
5-HT _{1B} Receptor	Stimulation	0.1 or 1 µM

Source: Cornez et al., 2024^[3]

Proposed Toxicological Evaluation Protocols

To establish a comprehensive toxicological profile for **Convolamine**, a standard battery of tests is required. The following sections detail the methodologies for key assessments.

Acute Oral Toxicity Assessment (OECD 423)

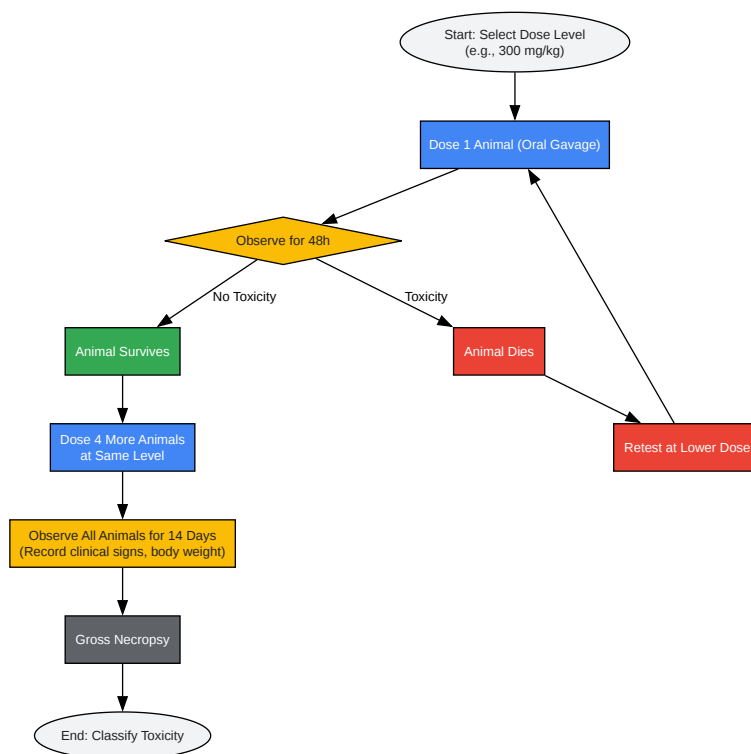
This protocol determines the acute toxicity after a single oral dose. The Fixed Dose Procedure is a stepwise method using a small number of animals.

Experimental Protocol:

- Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

- Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with access to standard diet and water.
- Acclimatization: Animals are acclimatized for at least 5 days before dosing.
- Dosing:
 - A starting dose (e.g., 300 mg/kg) is administered to a single animal after a brief fasting period (overnight).
 - The substance is administered orally via gavage.
- Observation:
 - The animal is observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically for 24 hours, and then daily for 14 days.
 - Body weight is recorded weekly.
- Procedure Logic:
 - If the animal survives, the same dose is given to four more animals. If 2 or more animals die, the test is repeated at a lower dose.
 - If the first animal dies, the test is repeated at a lower dose level.
 - The test concludes when a dose causing no mortality is identified or when mortality is observed at the lowest dose step.
- Endpoint: The test allows for classification into one of the GHS categories based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

The workflow for this procedure is visualized below.



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Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay assesses the potential of a substance to induce gene mutations in bacteria.

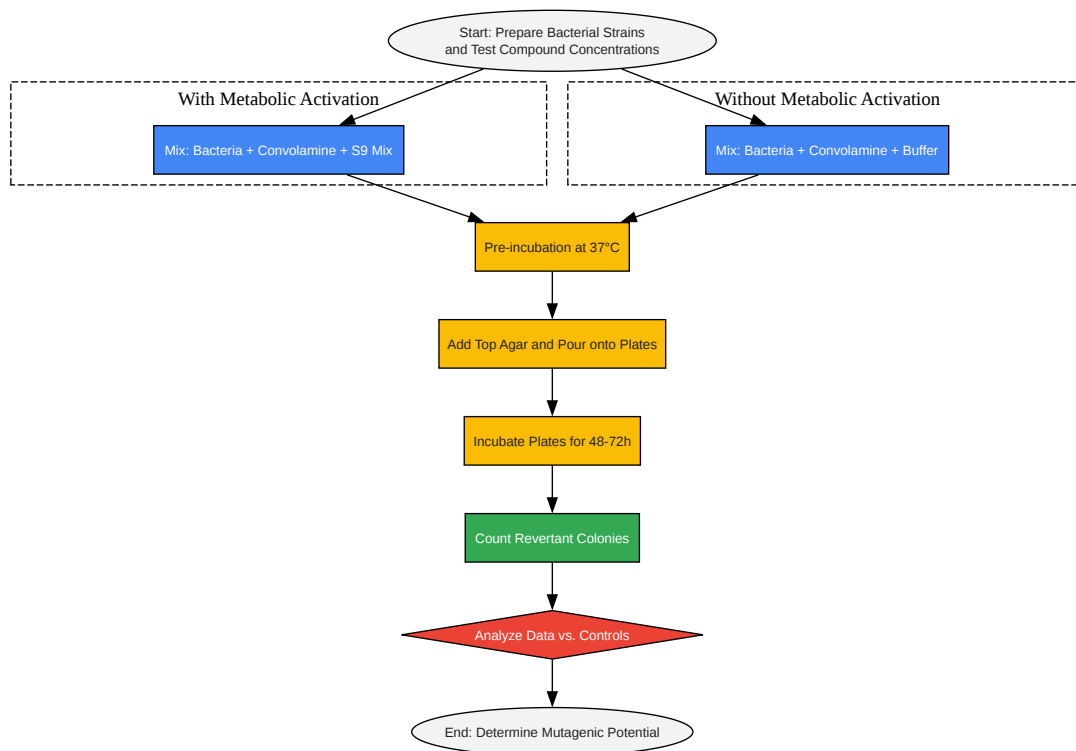
Experimental Protocol:

- **Bacterial Strains:** Use at least five strains of *Salmonella typhimurium* and *Escherichia coli* that are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101)).
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme

inducer like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.

- Assay Procedure (Plate Incorporation Method):
 - Prepare a range of concentrations of **Convolamine**.
 - To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (or buffer).
 - Mix and pre-incubate at 37 °C for 20-30 minutes.
 - Add 2.0 mL of molten top agar and vortex gently.
 - Pour the mixture onto the surface of a minimal glucose agar plate.
 - Incubate the plates at 37 °C for 48-72 hours.
- Controls: Include a negative (solvent) control and positive controls (known mutagens specific to each bacterial strain, with and without S9 activation).
- Data Analysis:
 - Count the number of revertant colonies on each plate.
 - A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control value for most strains.

The workflow for the Ames test is visualized below.



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Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

- Cell Line: Select a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
- Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

- **Treatment:** Remove the medium and add fresh medium containing various concentrations of **Convolamine**. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion

Convolamine is a promising neuroprotective agent with a well-defined mechanism of action as a positive allosteric modulator of the Sigma-1 Receptor. While preclinical efficacy has been demonstrated at low doses, a comprehensive toxicological profile of the purified compound is currently lacking. The predicted acute toxicity warrants careful handling and further investigation. To advance **Convolamine** towards clinical development, rigorous evaluation using standardized toxicological protocols, such as those outlined in this guide, is an essential next step. These studies will formally establish its safety profile and define the therapeutic window, providing the necessary data for regulatory submission and risk assessment.

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